4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)-
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Overview
Description
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyrimidine family, which is known for its significant biological and pharmacological activities. These compounds are considered privileged structures in medicinal chemistry due to their potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- can be achieved through various methods. One common approach involves a three-component reaction under microwave irradiation. This method uses methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines . Another method involves ultrasonic-assisted synthesis, which uses Huisgen 1,3-dipolar cycloaddition reaction with good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted and ultrasonic-assisted synthesis methods suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrazolopyrimidine core.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxides, while substitution can result in a wide range of substituted derivatives .
Scientific Research Applications
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties
Mechanism of Action
The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- involves its interaction with specific molecular targets. One of the primary targets is CDK2, a protein involved in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: A closely related compound with similar biological activities.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Another related compound known for its CDK2 inhibitory activity.
Uniqueness
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. This compound’s ability to inhibit CDK2 with high potency makes it a promising candidate for further research and development in cancer therapy .
Properties
CAS No. |
141300-18-7 |
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Molecular Formula |
C12H12N6O |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-amino-6-(4-methylanilino)-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H12N6O/c1-7-2-4-8(5-3-7)15-12-16-10-9(6-14-17-10)11(19)18(12)13/h2-6H,13H2,1H3,(H2,14,15,16,17) |
InChI Key |
OKEPLQOMEFVNNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(C=NN3)C(=O)N2N |
Origin of Product |
United States |
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